molecular formula C9H11NO2 B102801 2-(3-Methoxyphenyl)acetamide CAS No. 18463-71-3

2-(3-Methoxyphenyl)acetamide

Cat. No. B102801
CAS RN: 18463-71-3
M. Wt: 165.19 g/mol
InChI Key: HPKKEDGOBIXMHS-UHFFFAOYSA-N
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Description

“2-(3-Methoxyphenyl)acetamide” is a chemical compound with the molecular formula C9H11NO2 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da . This compound is also known by its IUPAC name, 2-(3-Methoxyphenyl)acetamide .


Molecular Structure Analysis

The molecular structure of “2-(3-Methoxyphenyl)acetamide” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The compound has a linear formula of C9H11NO2 .


Physical And Chemical Properties Analysis

“2-(3-Methoxyphenyl)acetamide” has a density of 1.1±0.1 g/cm3, a boiling point of 354.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 59.9±3.0 kJ/mol and a flash point of 200.8±19.5 °C . The compound has a molar refractivity of 46.0±0.3 cm3, and it accepts 3 hydrogen bonds and donates 2 .

Scientific Research Applications

Medicinal Chemistry and Drug Design

2-(3-Methoxyphenyl)acetamide is a compound that has been explored for its potential in medicinal chemistry. It serves as a building block for the synthesis of various pharmacologically active molecules. Its structure is amenable to modifications, allowing chemists to design and develop new pharmaceutical compounds with improved efficacy and safety profiles .

Agriculture

In the agricultural sector, compounds like 2-(3-Methoxyphenyl)acetamide may be used in the synthesis of agrochemicals. These chemicals, such as fungicides, herbicides, and insecticides, play a crucial role in protecting crops and ensuring maximum yield .

Material Science

This compound’s derivatives can be utilized in material science, particularly in the development of novel materials with specific properties. These materials might be used in various applications, ranging from electronics to coatings .

Industrial Applications

In industrial settings, 2-(3-Methoxyphenyl)acetamide and its derivatives can be used as intermediates in the synthesis of more complex chemical entities. These substances may be employed in the manufacture of dyes, resins, and other polymers that require specific chemical properties .

Environmental Applications

The environmental applications of 2-(3-Methoxyphenyl)acetamide include its use in environmental monitoring and remediation processes. It could be involved in the synthesis of chemicals that help in the detection and breakdown of pollutants .

Biochemistry and Analytical Chemistry

2-(3-Methoxyphenyl)acetamide plays a role in biochemistry and analytical chemistry as a standard or reagent. It can be used in analytical procedures for the quantification and qualification of biological samples, aiding in research and diagnostics .

Safety and Hazards

Relevant Papers

There are several papers related to “2-(3-Methoxyphenyl)acetamide”. One paper discusses the synthesis and antioxidant properties of a related compound . Another paper presents an experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with a methoxyphenyl moiety .

properties

IUPAC Name

2-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKKEDGOBIXMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379307
Record name 2-(3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)acetamide

CAS RN

18463-71-3
Record name 2-(3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does 2-(3-Methoxyphenyl)acetamide exhibit any biological activity?

A1: While 2-(3-Methoxyphenyl)acetamide itself did not show significant toxicity against Meloidogyne hapla, Pythium irregulare, and Verticillium dahliae at concentrations up to 1.0 mg/mL [], it is a degradation product of glucolimnanthin. This glucosinolate, found in Meadowfoam (Limnanthes alba) seed meal, breaks down into various compounds, some of which demonstrate interesting biological activities, particularly against soilborne pathogens [].

Q2: What is the role of hydrogen bonding in the crystal structure of 2-(3-Methoxyphenyl)acetamide?

A2: 2-(3-Methoxyphenyl)acetamide crystallizes in a pattern similar to other 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides []. The crystal structure is characterized by the formation of ribbons. These ribbons are generated by N-H...O and C-H...O hydrogen bonds linking individual molecules of 2-(3-Methoxyphenyl)acetamide []. This hydrogen bonding pattern highlights the importance of intermolecular interactions in the solid-state structure of this compound.

Q3: Are there any known structural analogues of 2-(3-Methoxyphenyl)acetamide with differing biological activities?

A3: Yes, the research highlights that a structurally similar degradation product of glucolimnanthin, 3-methoxybenzyl isothiocyanate, exhibited considerably higher toxicity against Meloidogyne hapla, Pythium irregulare, and Verticillium dahliae compared to 2-(3-Methoxyphenyl)acetamide []. This difference in activity suggests that modifications to the functional groups attached to the benzene ring can significantly impact the biological properties of these compounds.

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